molecular formula C30H44N4O7 B11935274 tert-butyl N-[(2S)-1-[[(4S,7S,9aS)-7-[[(1R)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-8,8-dimethyl-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepin-4-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

tert-butyl N-[(2S)-1-[[(4S,7S,9aS)-7-[[(1R)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-8,8-dimethyl-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepin-4-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

Cat. No.: B11935274
M. Wt: 572.7 g/mol
InChI Key: RMMHECOXGIPWLI-DUTKYMQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(2S)-1-[[(4S,7S,9aS)-7-[[(1R)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-8,8-dimethyl-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepin-4-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate: is a complex organic compound that features multiple functional groups, including carbamate, amide, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the pyrrolo[2,1-b][1,3]oxazepin ring: This might involve cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the tert-butyl group: This can be achieved through alkylation reactions.

    Attachment of the hydroxy-tetrahydronaphthalenyl group: This step might involve coupling reactions, such as amide bond formation using carbodiimide reagents.

Industrial Production Methods

Industrial production would likely involve optimization of the synthetic route to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amide and carbamate groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, or CrO3.

    Reducing agents: LiAlH4, NaBH4.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted amides and carbamates.

Scientific Research Applications

Chemistry

    Building block: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

    Enzyme inhibitors: Potential application as an inhibitor of specific enzymes due to its structural complexity.

Medicine

    Drug development: Potential use in the development of new pharmaceuticals targeting specific pathways.

Industry

    Material science: Potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would be specific to the enzyme or biological pathway being targeted.

Comparison with Similar Compounds

Similar Compounds

  • **tert-butyl N-[(2S)-1-[[(4S,7S,9aS)-7-[[(1R)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-8,8-dimethyl-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepin-4-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate analogs with slight modifications in the functional groups.
  • Other carbamate compounds: Similar in structure but with different substituents.

Properties

Molecular Formula

C30H44N4O7

Molecular Weight

572.7 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(4S,7S,9aS)-7-[[(1R)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-8,8-dimethyl-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepin-4-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C30H44N4O7/c1-17(33(7)28(39)41-29(2,3)4)25(36)32-22-13-14-40-23-16-30(5,6)24(34(23)27(22)38)26(37)31-21-10-8-9-18-15-19(35)11-12-20(18)21/h11-12,15,17,21-24,35H,8-10,13-14,16H2,1-7H3,(H,31,37)(H,32,36)/t17-,21+,22-,23-,24+/m0/s1

InChI Key

RMMHECOXGIPWLI-DUTKYMQFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCO[C@H]2CC([C@H](N2C1=O)C(=O)N[C@@H]3CCCC4=C3C=CC(=C4)O)(C)C)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=C3C=CC(=C4)O)(C)C)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.